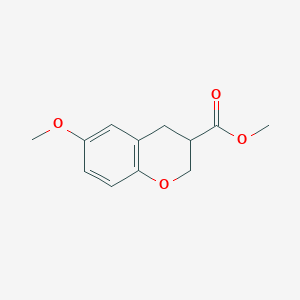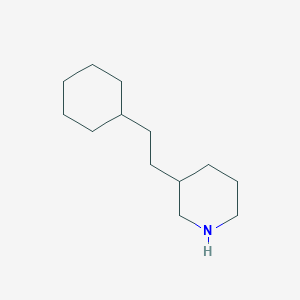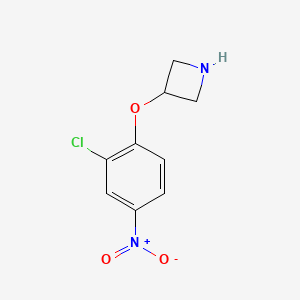
3-Chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)-2-pyridinamine
Vue d'ensemble
Description
“3-Chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)-2-pyridinamine” is a chemical compound with the CAS number 1219967-65-3 . It belongs to the class of organic compounds known as pyridines and derivatives . This compound is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular formula of this compound is C14H18ClF3N2 . It has a molecular weight of 306.75 . The structure includes a pyridine ring, a trifluoromethyl group, and a cyclohexyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.75 . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the available resources .Applications De Recherche Scientifique
Activation in Organometallic Chemistry
3-Chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)-2-pyridinamine, along with similar compounds, has been used in studies exploring the activation of C(sp2)−H bonds and the reduction of CE (E = CH, N) bonds with osmium-hexahydride complexes. This highlights its potential role in organometallic chemistry, particularly in reactions involving deuterium labeling and hydrogenation processes (Barrio, Esteruelas, & Oñate, 2004).
Regioexhaustive Functionalization
Pyridines, including 3-Chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)-2-pyridinamine, have been used in studies focusing on regioexhaustive functionalization. This approach allows for the transformation of these compounds into various carboxylic acids, demonstrating the versatility of pyridines in organic synthesis (Cottet & Schlosser, 2004).
Synthesis of Agricultural Chemicals
The compound has relevance in the synthesis of agricultural chemicals, such as pesticides. For instance, 2-cholo-3-iodopyridine, a precursor for 3-Chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)-2-pyridinamine, is used in the production of flazasulfuron, a herbicide (Yi-hui, 2009).
Insecticidal Activity
Some derivatives of 3-Chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)-2-pyridinamine have shown potential insecticidal activity. The compound's structure, featuring a pyridine ring, is commonly used in pesticide discovery, indicating its significance in the development of new insecticides (Liu, Feng, Liu, & Zhang, 2006).
Safety And Hazards
This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not inhaling dust, fume, gas, mist, vapors, or spray, and not eating, drinking, or smoking when using this product . It should be stored in a cool, dry place in a tightly closed container .
Propriétés
IUPAC Name |
3-chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N2/c1-2-20(11-6-4-3-5-7-11)13-12(15)8-10(9-19-13)14(16,17)18/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPVDGRVRCUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



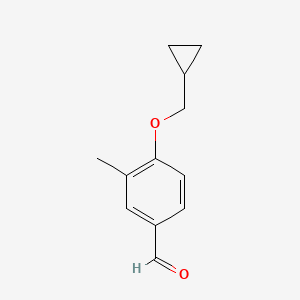
![4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423920.png)
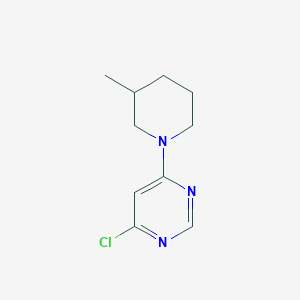
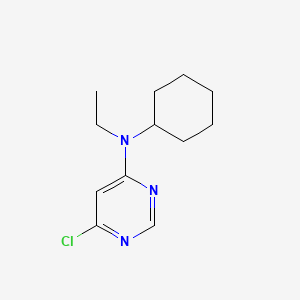
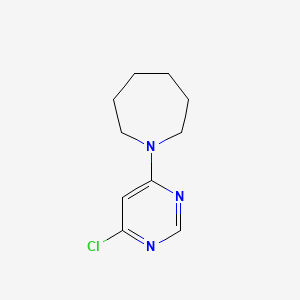
![2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423926.png)
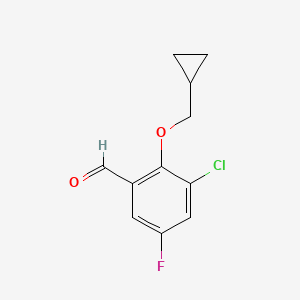
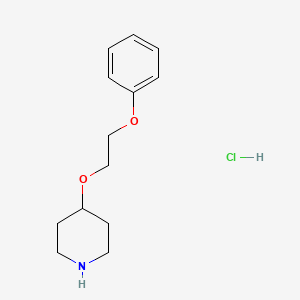
![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423931.png)
![Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423933.png)
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)
